N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methylphenyl)methyl]ethanediamide
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Overview
Description
N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-methylphenyl)methyl]ethanediamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzenesulfonyl group, an oxazinan ring, and an ethanediamide backbone, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-methylphenyl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the oxazinan ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The benzenesulfonyl group is then introduced via sulfonylation reactions, followed by the attachment of the ethanediamide moiety through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-methylphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-methylphenyl)methyl]ethanediamide has diverse applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical assays.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-methylphenyl)methyl]ethanediamide exerts its effects involves interactions with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The oxazinan ring and ethanediamide backbone may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine functional group.
Cetylpyridinium chloride: A compound with a long carbon chain and a pyridinium group, used as an antimicrobial agent.
4-Iodobenzoic acid: A compound with an iodine atom attached to a benzoic acid moiety.
Uniqueness
N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-methylphenyl)methyl]ethanediamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its complex structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-[(2-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-16-8-5-6-9-17(16)14-22-20(25)21(26)23-15-19-24(12-7-13-29-19)30(27,28)18-10-3-2-4-11-18/h2-6,8-11,19H,7,12-15H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBRKTIIADLHNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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